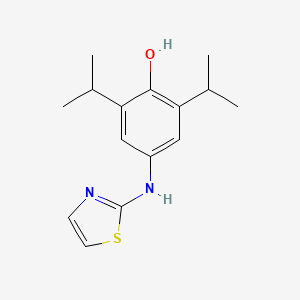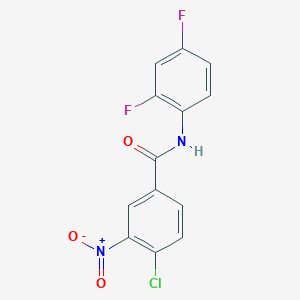
(4-羟基苯基)(3-甲氧基苯基)甲酮
描述
Synthesis Analysis
The synthesis of derivatives similar to "(4-hydroxyphenyl)(3-methoxyphenyl)methanone" often involves reactions under reflux conditions with specific catalysts. For example, the synthesis of related compounds has been achieved using a mixture of specific ketones, aldehydes, N-methylthiourea, and concentrated hydrochloric acid in ethanol, heated under reflux, indicating a versatile approach to incorporating various substituents into the phenyl rings (Chaudhari, 2012).
Molecular Structure Analysis
Structural investigations of similar molecules have been conducted using single-crystal X-ray diffraction, revealing detailed insights into their crystalline forms. For instance, one study detailed the monoclinic system and space group of a related compound, highlighting the conformational disorder within the methoxy groups and the non-planar nature of the pyrimidine ring, which forms dihedral angles with adjacent phenyl rings, underpinning the complex intermolecular interactions such as weak C–H...O hydrogen bonding (Akkurt et al., 2003).
Chemical Reactions and Properties
Reactions of phenylmethanone derivatives with various reagents lead to a plethora of compounds showing a range of biological activities. For instance, the reaction of 4-methoxyacetophenone with diethyl oxalate under basic conditions produced derivatives that underwent additional reactions like bromination and demethylation, showcasing the chemical versatility and reactivity of the core methanone structure towards synthesizing compounds with potential biological activities (Nye et al., 2013).
Physical Properties Analysis
The physical properties of phenylmethanone derivatives have been characterized by various spectroscopic techniques, including IR, NMR, and mass spectrometry, in addition to elemental analysis and single crystal X-ray diffraction. These studies provide comprehensive information on the molecular geometry, electronic structure, and intermolecular forces, which are crucial for understanding the physical behavior of these compounds in different environments (Zheng-min, 2009).
Chemical Properties Analysis
Phenylmethanone derivatives exhibit a range of chemical properties, including antimicrobial and antitumor activities, attributed to their structural features. For example, compounds synthesized from (4-hydroxyphenyl)(3-methoxyphenyl)methanone analogs have shown significant inhibitory effects on various cancer cell lines and microbial strains, highlighting their potential as therapeutic agents. The specific functional groups and their positions on the phenyl rings play a crucial role in their biological activity, with studies demonstrating how modifications can enhance or diminish their efficacy (Bhole & Bhusari, 2011).
科学研究应用
合成及化学性质
(4-羟基苯基)(3-甲氧基苯基)甲酮因其有趣的化学性质而被用于各种合成和化学研究中。例如,已经开发出一种方便的两步一锅电化学合成方法,使用类似的化合物作为起始原料来创建具有抗应激氧化特性的新型 8-氨基-1,4-苯并恶嗪衍生物 (Largeron & Fleury, 1998)。此外,结构相似的化合物二苯甲酮-8 的环境归趋和行为已被彻底研究,揭示了其对游离氯的显着反应性和极强的光稳定性 (Santos & Esteves da Silva, 2019)。
生物学和药理学应用
该化合物还因其生物学和药理学潜力而被探索。例如,已经设计和合成了新型芳基-萘基甲酮衍生物,用于其除草活性,靶向除草剂发现中的重要酶 4-羟基苯基丙酮酸双加氧酶 (HPPD) (Fu et al., 2019)。另一项研究合成了 (4-(三氟甲基)-六氢-4-羟基-1-甲基-6-芳基-2-硫代氧嘧啶-5-基)(4-甲氧基苯基)甲酮衍生物并评估了其抗菌活性,证明了一些化合物的有趣抗菌潜力 (Chaudhari, 2012)。
抗氧化和抗癌特性
该化合物衍生物的抗氧化特性已被广泛研究。合成和抗氧化特性 (3,4-二羟基苯基)(2,3,4-三羟基苯基)甲酮及其衍生物表明,这些化合物表现出有效的抗氧化能力,其中一些比标准抗氧化剂化合物更有效的抗氧化剂和自由基清除剂 (Çetinkaya et al., 2012)。此外,发现 (4-甲氧基苯基)(3,4,5-三甲氧基苯基)甲酮可抑制微管蛋白聚合,诱导 G2/M 阻滞,并触发人白血病 HL-60 细胞凋亡,突出了其作为有前途的抗癌治疗剂的潜力 (Magalhães et al., 2013)。
环境与材料科学应用
已经探索了二苯甲酮-8 等相关化合物的环境归趋和行为,以了解它们对水处理过程和潜在环境危害的影响。这些研究为在各种环境条件下此类化合物的降解途径和稳定性提供了宝贵的见解 (Santos & Esteves da Silva, 2019)。
属性
IUPAC Name |
(4-hydroxyphenyl)-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYZLABLTLYZKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxyphenyl)(3-methoxyphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-1-cyclopentyl-2-pyrrolidinone](/img/structure/B5539570.png)
![N-[(3S*,4R*)-1-(5-methyl-1,3-benzoxazol-2-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5539575.png)


![(3S*,4R*)-4-(2-methylphenyl)-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B5539597.png)
![1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5539601.png)
![3-[2-(dipropylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5539605.png)
![2-{1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-1H-benzimidazole](/img/structure/B5539617.png)


![1-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-pyridin-4-ylpiperazine](/img/structure/B5539637.png)

![4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5539642.png)
![4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride](/img/structure/B5539652.png)